molecular formula C27H49N B160534 4-Methyl-4-azacholestane CAS No. 1867-76-1

4-Methyl-4-azacholestane

Cat. No.: B160534
CAS No.: 1867-76-1
M. Wt: 387.7 g/mol
InChI Key: ZBHJPJSJUPTGSI-DLIDQQGSSA-N
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Description

4-Methyl-4-azacholestane is a nitrogen-containing steroidal compound with the IUPAC name (4aR,4bS,6aR,9aS,9bS,11aR)-1,4a,6a-trimethyl-2-[(2R)-6-methylheptan-2-yl]hexadecahydro-1H-indeno[5,4-f]quinoline . Its structure features a methyl group at the 4-position of the aza-substituted cholestane backbone, distinguishing it from unmodified cholestanes and other azasteroids. This compound is part of the broader class of azasteroids, which are known for their biological activity in modulating enzymes like 5α-reductase or cholesterol transport proteins .

Properties

CAS No.

1867-76-1

Molecular Formula

C27H49N

Molecular Weight

387.7 g/mol

IUPAC Name

(3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline

InChI

InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1

InChI Key

ZBHJPJSJUPTGSI-DLIDQQGSSA-N

SMILES

CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@]2([C@H]3CC[C@]4(CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C

Synonyms

4-methyl-4-aza-5 alpha-cholestane
4-methyl-4-azacholestane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azasteroid Family

4-Methyl-4-azacholestane vs. Unsubstituted Azacholestanes

The addition of a methyl group at the 4-position of the aza ring likely enhances steric bulk and may influence binding affinity to biological targets. For example:

  • This compound : The methyl group may improve metabolic stability or selectivity for specific receptors compared to unmethylated analogues .
Comparison with Finasteride (a 4-Azasteroid Drug)

Key differences include:

  • Substituents : Finasteride has a tert-butyl carbamate group at C17, whereas this compound features a methylated aza ring and a complex steroidal side chain.
  • Biological Activity : Finasteride targets androgen pathways, while this compound’s activity remains underexplored in the provided evidence .

Non-Steroidal Aza Compounds

4-Methylacetophenone Azine (C₁₈H₂₀N₂)
  • Structure : An azine derivative with a linear aromatic backbone, contrasting sharply with this compound’s steroidal framework.
Triazaspiro Compounds (e.g., n-methyl-8-[4(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1-3-8-triazaspiro-[4.5]decan-4-one hydrochloride)
  • Structural Differences : These compounds feature spirocyclic nitrogen-containing rings, unlike the fused steroidal system of this compound.
  • Applications : Triazaspiro compounds are often explored as enzyme inhibitors, but their targets differ from those of azasteroids .

Toxicogenomic and Pathway Comparisons

The Comparative Toxicogenomics Database (CTD), maintained by MDI Biological Laboratory and NC State University, provides tools to analyze chemical-gene interactions and pathways .

  • Identify enriched pathways (e.g., cholesterol metabolism, steroid hormone biosynthesis).
  • Compare gene interaction profiles with related azasteroids.
  • Assess exposure studies and phenotypic outcomes .

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